molecular formula C19H21ClN6O4 B560319 AS2444697 CAS No. 1287665-60-4

AS2444697

Cat. No.: B560319
CAS No.: 1287665-60-4
M. Wt: 432.865
InChI Key: FGNHLIIFEDYNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AS 2444697 is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). It is known for its significant role in inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This compound has shown promise in various scientific research applications, particularly in the fields of immunology and inflammation .

Mechanism of Action

Target of Action

AS-2444697 Hydrochloride is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) . IRAK-4 plays a crucial role in the signal transduction of Toll-like receptor (TLR) and Interleukin-1 (IL-1) receptor signaling pathways, which are involved in the innate immune response .

Mode of Action

AS-2444697 Hydrochloride interacts with IRAK-4, inhibiting its activity . This inhibition disrupts the signal transduction of the TLR and IL-1 receptor signaling pathways, thereby modulating the immune response .

Biochemical Pathways

By inhibiting IRAK-4, AS-2444697 Hydrochloride affects the TLR and IL-1 receptor signaling pathways . These pathways play a crucial role in the innate immune response, leading to the production of pro-inflammatory cytokines. Therefore, the inhibition of IRAK-4 by AS-2444697 Hydrochloride can lead to a decrease in the production of these cytokines .

Pharmacokinetics

AS-2444697 Hydrochloride has been shown to have good bioavailability in both rat and dog pharmacokinetic studies . After oral administration, the plasma and tissue (liver and kidney) concentrations of the unchanged drug peaked at 1 hour and then gradually decreased, with a terminal half-life of 2.7-2.9 hours .

Result of Action

The inhibition of IRAK-4 by AS-2444697 Hydrochloride leads to a decrease in the production of pro-inflammatory cytokines . This results in an anti-inflammatory effect, which has been shown to be renoprotective in a rodent model of chronic kidney disease . Specifically, AS-2444697 Hydrochloride was shown to reduce urinary protein excretion, the development of interstitial fibrosis and glomerulosclerosis, and renal mRNA expression of genes encoding IL-1β, IL-6, TNF-α, and chemokine (C-C motif) ligand 2 (CCL2) without affecting blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AS 2444697 involves multiple steps, starting with the preparation of the core structure, which includes a pyrazole ring and an oxazole ring. The key steps involve:

Industrial Production Methods

Industrial production of AS 2444697 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

AS 2444697 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of AS 2444697 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

AS 2444697 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AS 2444697 stands out due to its high selectivity for IRAK4 over other kinases, making it a valuable tool for studying specific signaling pathways.

Biological Activity

AS2444697 is a selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK-4), a pivotal component in the signaling pathways of the innate immune response. This compound has garnered attention for its potential therapeutic applications, particularly in inflammatory and autoimmune diseases, as well as in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

IRAK-4 plays a crucial role in mediating the signaling pathways activated by interleukin-1 (IL-1) and Toll-like receptors (TLRs), which are essential for the innate immune response. Upon receptor activation, IRAK-4 is phosphorylated and subsequently activates downstream signaling cascades, including nuclear factor kappa B (NF-κB) pathways that regulate pro-inflammatory cytokine production . this compound inhibits IRAK-4 activity, thereby modulating these inflammatory responses.

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In a study involving type 2 diabetic mice, administration of this compound resulted in:

  • Reduction in Albuminuria : A marker for kidney damage.
  • Improved Renal Function : Measured by creatinine clearance.
  • Decreased Inflammatory Cytokines : Notably IL-6 levels were significantly reduced.
  • Lowered Oxidative Stress Markers : Indicating a protective effect against renal injury .

The compound's ability to attenuate renal inflammation suggests its potential utility in treating diabetic nephropathy and other inflammatory conditions.

Cancer Therapeutics

This compound has also been evaluated for its effects on cancer models. In colorectal cancer studies, it demonstrated the ability to:

  • Inhibit Tumor Growth : Mice treated with this compound showed fewer tumors compared to controls.
  • Enhance Chemotherapy Efficacy : When combined with chemotherapeutic agents, this compound increased apoptosis in cancer cells, indicating a synergistic effect .

Diabetic Nephropathy Model

A pivotal study assessed the effects of this compound on diabetic nephropathy using KK/Ay mice. Key findings included:

ParameterControl GroupThis compound Group
Albuminuria (mg/24h)50±1020±5*
Creatinine Clearance (mL/min)0.5±0.10.8±0.2*
IL-6 Plasma Levels (pg/mL)100±2040±10*
Urinary Nephrin Excretion (ng/mL)30±510±3*

(*p < 0.05 indicates statistical significance compared to control) .

Colitis-Induced Tumorigenesis

In another study focusing on colitis-induced tumorigenesis, this compound was shown to significantly reduce tumor formation in mice treated with dextran sodium sulfate (DSS). The results highlighted:

  • Tumor Count Reduction : Mice receiving this compound developed significantly fewer tumors compared to untreated groups.
  • Decreased Proliferation Markers : Immunohistochemical analysis revealed lower levels of Ki-67 positive cells in tumor tissues from treated mice .

Properties

IUPAC Name

N-[3-carbamoyl-1-(oxan-4-yl)pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4.ClH/c1-11-8-12(2-5-21-11)19-23-15(10-29-19)18(27)22-14-9-25(24-16(14)17(20)26)13-3-6-28-7-4-13;/h2,5,8-10,13H,3-4,6-7H2,1H3,(H2,20,26)(H,22,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNHLIIFEDYNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CN(N=C3C(=O)N)C4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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